Cas no 1361253-65-7 (2-bromo-4-sulfanylphenol)

2-bromo-4-sulfanylphenol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-4-sulfanylphenol
- EN300-1893696
- SCHEMBL15208213
- 1361253-65-7
- 2-bromo-4-mercaptophenol
-
- インチ: 1S/C6H5BrOS/c7-5-3-4(9)1-2-6(5)8/h1-3,8-9H
- InChIKey: KQUSQVYYKCAXSF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1O)S
計算された属性
- 精确分子量: 203.92445g/mol
- 同位素质量: 203.92445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 99.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 21.2Ų
2-bromo-4-sulfanylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893696-2.5g |
2-bromo-4-sulfanylphenol |
1361253-65-7 | 2.5g |
$1988.0 | 2023-09-18 | ||
Enamine | EN300-1893696-1.0g |
2-bromo-4-sulfanylphenol |
1361253-65-7 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1893696-10g |
2-bromo-4-sulfanylphenol |
1361253-65-7 | 10g |
$4360.0 | 2023-09-18 | ||
Enamine | EN300-1893696-5.0g |
2-bromo-4-sulfanylphenol |
1361253-65-7 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1893696-0.25g |
2-bromo-4-sulfanylphenol |
1361253-65-7 | 0.25g |
$933.0 | 2023-09-18 | ||
Enamine | EN300-1893696-0.5g |
2-bromo-4-sulfanylphenol |
1361253-65-7 | 0.5g |
$974.0 | 2023-09-18 | ||
Enamine | EN300-1893696-10.0g |
2-bromo-4-sulfanylphenol |
1361253-65-7 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1893696-0.05g |
2-bromo-4-sulfanylphenol |
1361253-65-7 | 0.05g |
$851.0 | 2023-09-18 | ||
Enamine | EN300-1893696-1g |
2-bromo-4-sulfanylphenol |
1361253-65-7 | 1g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1893696-5g |
2-bromo-4-sulfanylphenol |
1361253-65-7 | 5g |
$2940.0 | 2023-09-18 |
2-bromo-4-sulfanylphenol 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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S. Ahmed Chem. Commun., 2009, 6421-6423
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-bromo-4-sulfanylphenolに関する追加情報
Comprehensive Analysis of 2-Bromo-4-sulfanylphenol (CAS No. 1361253-65-7): Properties, Applications, and Industry Trends
2-Bromo-4-sulfanylphenol (CAS No. 1361253-65-7) is a specialized organic compound gaining attention in pharmaceutical and material science research. This brominated phenol derivative features a sulfanyl (-SH) functional group, which contributes to its unique reactivity profile. The compound's molecular formula is C6H5BrOS, with a molecular weight of 205.07 g/mol. Researchers are particularly interested in its potential as a building block for heterocyclic compound synthesis and bioconjugation applications.
Recent studies highlight the growing demand for sulfur-containing phenolic compounds in medicinal chemistry. The thiol group in 2-bromo-4-sulfanylphenol enables selective modifications through thiol-ene click chemistry, making it valuable for drug discovery platforms. Pharmaceutical companies are exploring its use in developing targeted therapies, especially in oncology research where thiol-reactive compounds show promise. The bromine substituent provides an additional handle for further functionalization through cross-coupling reactions.
From a materials science perspective, 1361253-65-7 demonstrates potential in polymer chemistry. The compound can serve as a monomer for creating sulfur-rich polymers with enhanced thermal stability. Researchers are investigating its incorporation into conductive polymers and self-healing materials, addressing current industry needs for sustainable material solutions. The compound's dual functionality (bromo and thiol groups) allows for versatile polymerization strategies.
Analytical characterization of 2-bromo-4-sulfanylphenol typically involves HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) techniques. The compound exhibits characteristic absorption peaks in UV-Vis spectroscopy around 280-300 nm, which is valuable for quality control in manufacturing processes. Stability studies indicate that proper storage under inert atmosphere at low temperatures (-20°C) maintains its reactivity for extended periods.
The synthesis of CAS 1361253-65-7 generally involves bromination of 4-sulfanylphenol precursors or thiolation of bromophenol derivatives. Recent process optimization efforts focus on green chemistry principles, including catalyst recycling and solvent reduction. These advancements align with the pharmaceutical industry's push toward sustainable synthesis methods and reduced environmental impact.
In biochemical applications, the compound's thiol reactivity makes it useful for protein modification studies. Researchers utilize 2-bromo-4-sulfanylphenol for creating bioconjugates and studying thiol-disulfide exchange mechanisms. Its moderate water solubility (enhanced in basic conditions) facilitates biological studies while the bromine atom allows for subsequent radio-labeling in tracer studies.
Market analysis shows increasing interest in brominated phenolic compounds across Asia-Pacific research institutions. The compound's versatility addresses multiple research trends including: small molecule drug development, functional material design, and chemical biology tools. Patent filings related to its derivatives have shown steady growth since 2018, particularly in applications involving targeted drug delivery systems.
Safety considerations for handling 2-bromo-4-sulfanylphenol emphasize standard organic compound precautions. While not classified as hazardous under most regulatory frameworks, proper ventilation and personal protective equipment are recommended due to potential thiol odor and skin sensitivity. Material Safety Data Sheets (MSDS) provide detailed handling protocols for research-scale quantities.
Future research directions for 1361253-65-7 include exploration of its catalytic applications in organic transformations and potential use in energy storage materials. The compound's unique electronic properties, stemming from the electron-withdrawing bromine and electron-donating thiol groups, may enable novel applications in electrocatalysis and photovoltaic materials.
For researchers sourcing 2-bromo-4-sulfanylphenol, quality specifications typically require ≥95% purity by HPLC analysis. Leading suppliers provide comprehensive analytical data including 1H NMR and 13C NMR spectra for verification. Custom synthesis options are available for isotope-labeled variants (13C or 2H) to support advanced research applications.
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